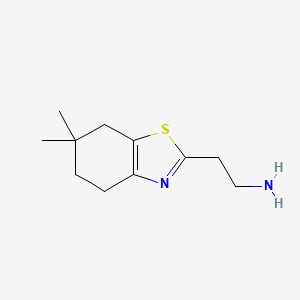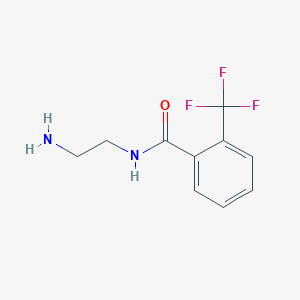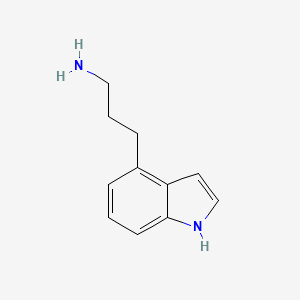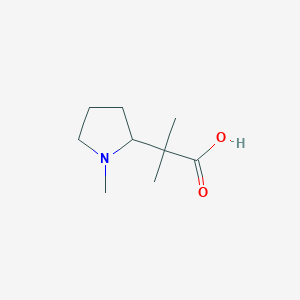
2-Methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid is an organic compound with the molecular formula C9H17NO2 It is a derivative of propanoic acid, featuring a pyrrolidine ring substituted at the 2-position with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid typically involves the reaction of 2-methylpyrrolidine with a suitable propanoic acid derivative. One common method involves the use of 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as a starting material, which undergoes a series of reactions to yield the desired product . The reaction conditions often include the use of organic solvents and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste . These methods are designed to produce the compound in high yields and with high purity, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
2-Methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, ion channels, and signaling proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid include:
Isobutyric acid:
α-Methylpropanoic acid: Another structural analog with similar chemical properties.
Methyl 3-(1H-pyrrol-2-yl)propanoate: A related compound with a pyrrole ring instead of a pyrrolidine ring.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both a methyl group and a pyrrolidine ring
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
2-methyl-2-(1-methylpyrrolidin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H17NO2/c1-9(2,8(11)12)7-5-4-6-10(7)3/h7H,4-6H2,1-3H3,(H,11,12) |
Clé InChI |
SBHOYILKCTVSGW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1CCCN1C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


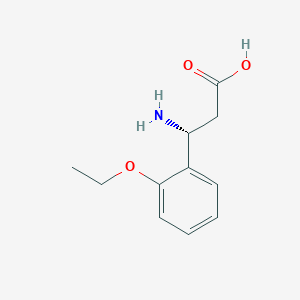
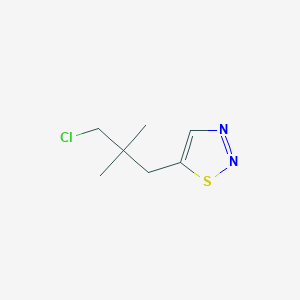
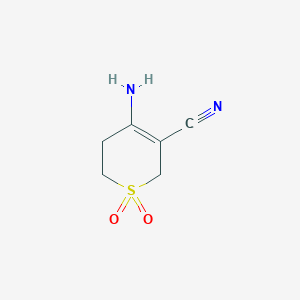
![2-{Spiro[2.5]octan-6-yl}acetonitrile](/img/structure/B13178422.png)
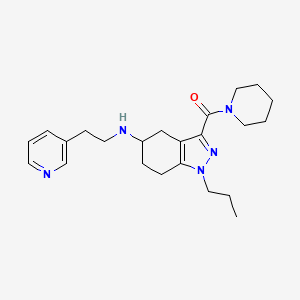
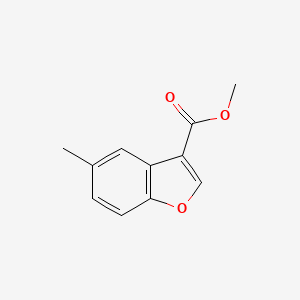
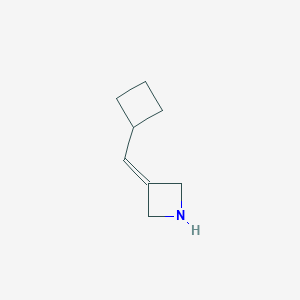
![tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate](/img/structure/B13178438.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13178439.png)
![4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13178454.png)
